molecular formula C7H7ClF4N2 B13480123 1-[5-Fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride

1-[5-Fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride

Cat. No.: B13480123
M. Wt: 230.59 g/mol
InChI Key: HHAXRIFMMHCQDQ-UHFFFAOYSA-N
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Description

1-[5-Fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride is a fluorinated pyridine derivative. The presence of fluorine atoms in its structure imparts unique physical, chemical, and biological properties. This compound is of significant interest in various fields, including medicinal chemistry, agrochemicals, and material sciences, due to its distinctive characteristics.

Preparation Methods

One common method is the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature, which yields 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with appropriate reagents to introduce the trifluoromethyl group and the methanamine moiety. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

1-[5-Fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[5-Fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to target proteins, leading to increased biological activity. The exact pathways involved depend on the specific application, but generally, the compound can modulate enzyme activity, receptor binding, or other cellular processes.

Comparison with Similar Compounds

1-[5-Fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring. Similar compounds include:

These compounds share some properties with this compound but differ in their specific applications and reactivity.

Properties

Molecular Formula

C7H7ClF4N2

Molecular Weight

230.59 g/mol

IUPAC Name

[5-fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C7H6F4N2.ClH/c8-5-1-4(2-12)6(13-3-5)7(9,10)11;/h1,3H,2,12H2;1H

InChI Key

HHAXRIFMMHCQDQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CN)C(F)(F)F)F.Cl

Origin of Product

United States

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